molecular formula C21H18OS B14412500 1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one CAS No. 85855-49-8

1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one

Cat. No.: B14412500
CAS No.: 85855-49-8
M. Wt: 318.4 g/mol
InChI Key: RGHMGTWJBQGOGI-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one is an organic compound with the molecular formula C21H18OS It is a member of the ketone family and is characterized by the presence of two phenyl groups and a phenylsulfanyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with thiophenol to form benzyl phenyl sulfide. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one involves its interaction with various molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-propanone: Similar structure but lacks the phenylsulfanyl group.

    Dibenzyl ketone: Another related compound with two phenyl groups attached to a central carbonyl group.

    Benzyl phenyl sulfide: Contains a phenylsulfanyl group but lacks the ketone functionality.

Uniqueness

1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

85855-49-8

Molecular Formula

C21H18OS

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-diphenyl-1-phenylsulfanylpropan-2-one

InChI

InChI=1S/C21H18OS/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2

InChI Key

RGHMGTWJBQGOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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